molecular formula C20H13IN2O2S B11555433 2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-iodophenol

2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-iodophenol

Cat. No.: B11555433
M. Wt: 472.3 g/mol
InChI Key: LOVNZIYSOGTFNJ-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-iodophenol is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-iodophenol typically involves the condensation of 2-aminothiophenol with an aromatic aldehyde, followed by iodination. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-iodophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-iodophenol involves its interaction with various molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The iodine atom may enhance the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-iodophenol imparts unique properties, such as enhanced reactivity in substitution reactions and improved biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H13IN2O2S

Molecular Weight

472.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(2-hydroxy-5-iodophenyl)methylideneamino]phenol

InChI

InChI=1S/C20H13IN2O2S/c21-13-5-8-17(24)12(9-13)11-22-14-6-7-15(18(25)10-14)20-23-16-3-1-2-4-19(16)26-20/h1-11,24-25H

InChI Key

LOVNZIYSOGTFNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N=CC4=C(C=CC(=C4)I)O)O

Origin of Product

United States

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